Methyl 1H,1H-nonafluoropentyl ether Methyl 1H,1H-nonafluoropentyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199908
InChI: InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3
SMILES:
Molecular Formula: C6H5F9O
Molecular Weight: 264.09 g/mol

Methyl 1H,1H-nonafluoropentyl ether

CAS No.:

Cat. No.: VC16199908

Molecular Formula: C6H5F9O

Molecular Weight: 264.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1H,1H-nonafluoropentyl ether -

Specification

Molecular Formula C6H5F9O
Molecular Weight 264.09 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4-nonafluoro-5-methoxypentane
Standard InChI InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3
Standard InChI Key JNTDJJPQBWHDGN-UHFFFAOYSA-N
Canonical SMILES COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Features

Methyl 1H,1H-nonafluoropentyl ether belongs to the hydrofluoroether (HFE) family, distinguished by its partially fluorinated structure. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₅F₉O
Molecular Weight264.09 g/mol
Boiling PointNot explicitly reported
Density1.626 g/mL at 25°C
Refractive Indexn/a
Flash PointNon-flammable
SMILES NotationCOC(C(F)(F)F)C(F)(F)C(F)(F)F

The compound consists of a methoxy group (-OCH₃) attached to a perfluoropentyl chain, conferring hydrophobicity and resistance to degradation. Its structure is validated by NMR and IR spectra in synthetic studies .

Synthesis and Manufacturing

Williamson Ether Synthesis

The Williamson ether synthesis is a common route for preparing fluorinated ethers. For Methyl 1H,1H-nonafluoropentyl ether, this involves:

  • Alkoxide Formation: Deprotonation of a fluorinated alcohol using a strong base (e.g., NaH).

  • Nucleophilic Substitution: Reaction with methyl halide (e.g., CH₃I) via an Sₙ2 mechanism 11.

Example reaction:
RfOH+CH3XBaseRfOCH3+HX\text{R}_f\text{OH} + \text{CH}_3\text{X} \xrightarrow{\text{Base}} \text{R}_f\text{OCH}_3 + \text{HX}
where Rf=C5F9\text{R}_f = \text{C}_5\text{F}_9.

Alternative Methods

  • Coupling Reactions: Fluorinated alkyl halides and methoxy precursors are coupled under controlled conditions .

  • Catalytic Fluorination: Direct fluorination of hydrocarbon ethers using catalysts like SbF₅, though less common due to side reactions.

Physicochemical Properties

The compound’s fluorinated backbone imparts distinct properties:

PropertyValueApplication RelevanceSource
Thermal StabilityDecomposes >300°CHigh-temperature processes
Surface Tension15.6 mN/m (20°C)Coating formulations
Dielectric Constant~7.2Electronics manufacturing
SolubilityInsoluble in water; miscible with organic solventsSolvent blends

Industrial and Scientific Applications

Electronics and Precision Cleaning

  • Solvent for Flux Removal: Replaces ozone-depleting chlorofluorocarbons (CFCs) in PCB cleaning due to low toxicity and high solvency .

  • Heat Transfer Fluids: Used in immersion cooling systems for servers, leveraging its non-flammability.

Pharmaceutical Synthesis

  • Reaction Medium: Facilitates fluorination reactions and Grignard reagent stabilization in drug synthesis .

  • Extraction Solvent: Isolates hydrophobic compounds in mixed-solvent systems .

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaBoiling Point (°C)Key Applications
HFE-7100C₅H₃F₉O60Solvent, refrigerant
HFE-6512C₇H₄F₁₂O98Lubricants, coatings
Methyl 1H,1H-nonafluoropentyl etherC₆H₅F₉On/aElectronics, pharma

Recent Research Developments

  • Nonlinear Optical (NLO) Materials: Derivatives show potential in NLO applications due to high hyperpolarizability (β0=7.26×1030\beta_0 = 7.26 \times 10^{-30} esu) .

  • Antitubercular Agents: Fluorinated ethers are explored as bioactive scaffolds in drug discovery .

  • Sustainable Synthesis: Catalytic methods using Pd/C or CuCl reduce waste in large-scale production .

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